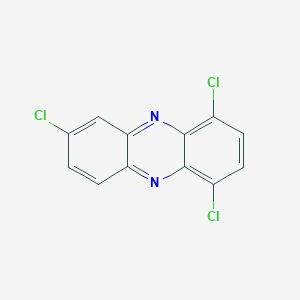
1,4,7-Trichlorophenazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7-Trichlorophenazine is a chlorinated derivative of phenazine, a nitrogen-containing heterocyclic compoundThe molecular formula of this compound is C12H5Cl3N2, and it has a molecular weight of 283.54 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenazines, including 1,4,7-Trichlorophenazine, can be achieved through several methods. Common synthetic routes include:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions.
Beirut Method: This method involves the oxidative cyclization of diphenylamines.
Condensation of 1,2-Diaminobenzenes with 2C-Units: This method involves the reaction of 1,2-diaminobenzenes with carbonyl compounds.
Reductive Cyclization of Diphenylamines: This method involves the reduction of diphenylamines followed by cyclization.
Oxidative Cyclization of 1,2-Diaminobenzene/Diphenylamines: This method involves the oxidation of 1,2-diaminobenzene or diphenylamines followed by cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
1,4,7-Trichlorophenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydrophenazine derivatives.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
科学的研究の応用
1,4,7-Trichlorophenazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Studied for its antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in the development of new drugs with antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4,7-Trichlorophenazine involves its interaction with cellular components, leading to various biological effects. The compound can act as an electron shuttle, modifying cellular redox states and generating reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to cell death. Additionally, this compound can interact with DNA and proteins, disrupting their normal functions and leading to cytotoxic effects .
類似化合物との比較
1,4,7-Trichlorophenazine can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Clofazimine: Used as an antituberculosis agent and has antimicrobial activities.
Pyocyanin: A natural phenazine produced by Pseudomonas aeruginosa with antimicrobial properties.
Uniqueness
This compound is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential for substitution reactions, making it a valuable compound for further chemical modifications and applications .
特性
分子式 |
C12H5Cl3N2 |
|---|---|
分子量 |
283.5 g/mol |
IUPAC名 |
1,4,7-trichlorophenazine |
InChI |
InChI=1S/C12H5Cl3N2/c13-6-1-4-9-10(5-6)17-12-8(15)3-2-7(14)11(12)16-9/h1-5H |
InChIキー |
SLLNUPWBGDDMRE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC3=C(C=CC(=C3N=C2C=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


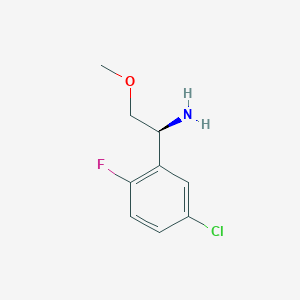
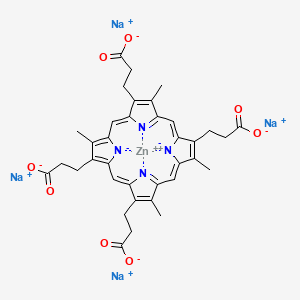
![tert-butyl (2S)-2-(5-fluoro-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazin-2-yl)azetidine-1-carboxylate](/img/structure/B15225061.png)
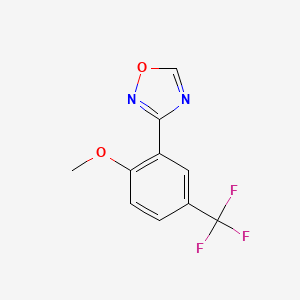
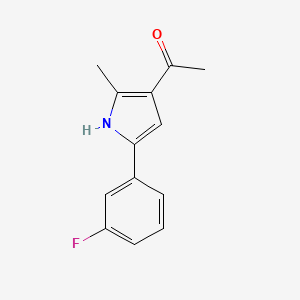
![5-Bromo-2-methoxy-N-(6-methoxy-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide](/img/structure/B15225093.png)
![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione](/img/structure/B15225095.png)
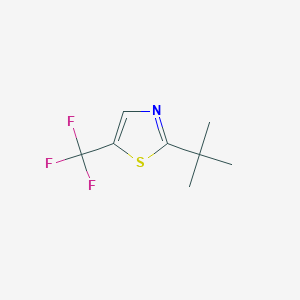
![tert-Butyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15225118.png)


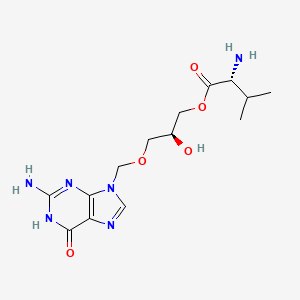
![((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B15225146.png)

